Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

Quality Control Procurement Specification Analytical Chemistry

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2411177-25-6) is a chiral, orthogonally protected pyrrolidine derivative supplied at 95% purity. The compound incorporates three functionally critical elements within a single intermediate: a stereodefined (2S,4R) configuration bearing a C-4 fluorine substituent, a reactive bromoacetyl handle at C-2, and an acid-labile Boc protecting group on the pyrrolidine nitrogen.

Molecular Formula C11H17BrFNO3
Molecular Weight 310.163
CAS No. 2411177-25-6
Cat. No. B2623017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
CAS2411177-25-6
Molecular FormulaC11H17BrFNO3
Molecular Weight310.163
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F
InChIInChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyQIBNPAYJBDGZTR-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2411177-25-6): Procurement-Ready Chiral Building Block for Fluorinated Drug Discovery


Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate (CAS 2411177-25-6) is a chiral, orthogonally protected pyrrolidine derivative supplied at 95% purity . The compound incorporates three functionally critical elements within a single intermediate: a stereodefined (2S,4R) configuration bearing a C-4 fluorine substituent, a reactive bromoacetyl handle at C-2, and an acid-labile Boc protecting group on the pyrrolidine nitrogen [1]. Its molecular formula is C₁₁H₁₇BrFNO₃ (MW 310.16 g/mol) with computed XLogP3 of 2.2, a topological polar surface area of 46.6 Ų, four hydrogen-bond acceptors, and zero hydrogen-bond donors [2]. Classified under the EU CLP framework with Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) hazard statements, the compound is registered under EC number 995-033-9 and sourced from Ukraine [3].

Why Generic Substitution Fails for Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate: Stereochemical, Electronic, and Reactivity Non-Interchangeability


Superficially analogous 4-fluoropyrrolidine building blocks bearing Boc protection and a 2-acyl electrophile are widely catalogued; however, three factors render simple in-class substitution scientifically invalid [1]. First, the (2S,4R) configuration places the 4-fluorine in an axial orientation that is diastereomerically distinct from the (2S,4S) isomer commonly employed in DPP-IV inhibitor pharmacophores, with documented differences in biological activity for downstream products [2]. Second, the bromoacetyl electrophile exhibits higher reactivity in nucleophilic displacement compared to the corresponding chloroacetyl analog, enabling chemoselective conjugation under milder conditions [3]. Third, the presence of the 4-fluorine lowers the pyrrolidine nitrogen pKa substantially versus non-fluorinated analogs, with a predicted pKa shift of approximately 0.2–0.5 units that critically impacts protonation state, passive permeability, and metabolic stability in derived drug candidates .

Quantitative Differentiation Evidence for Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate Versus Closest Analogs


Industrial Purity Specification: 95% Minimum with Full Certificate of Analysis Traceability

The target compound is supplied with a documented minimum purity of 95% as listed on the Sigma-Aldrich commercial specification sheet (Enamine catalog EN300-7166906), accompanied by Certificates of Analysis (COA) upon request . In contrast, the (2S,4S) diastereomer (CAS 2411178-85-1) and the (2R,4S) enantiomer (CAS 3047213-82-8) are generally offered at comparable nominal purity levels (e.g., 95–98%) by specialty vendors but lack the same breadth of certified QC documentation from a Tier-1 distributor, introducing batch-to-batch uncertainty in stereochemical fidelity .

Quality Control Procurement Specification Analytical Chemistry

Stereochemical Stability: Diastereomerically Pure (2S,4R) Configuration Documented by InChI Key

The compound is characterized by a defined InChI Key QIBNPAYJBDGZTR-SFYZADRCSA-N, confirming two defined atom stereocenters (2S,4R) [1]. This stereochemistry is distinct from the (2S,4S) isomer (InChI Key differs) employed in DPP-IV inhibitor pharmacophores where the cis relationship between the 2-substituent and 4-fluorine is critical for enzyme binding [2]. The (2S,4R) configuration corresponds to the trans orientation, which serves as a precursor to the (2S,4S) pharmacophore via stereospecific double fluorination of (2S,4R)-4-hydroxyproline derivatives, as demonstrated in published methodology where crystalline N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride was obtained in enantiomerically pure form [3]. No epimerization is expected under standard Boc-compatible reaction conditions given the defined stereocenter count of 2 and undefined atom stereocenter count of 0 from computed structural data [1].

Stereochemistry Chiral Purity Diastereomer Differentiation

Bromoacetyl vs. Chloroacetyl Reactivity: Enhanced Electrophilicity for Mild Chemoselective Conjugation

The bromoacetyl group in the target compound serves as a superior electrophile for nucleophilic displacement reactions compared to the corresponding chloroacetyl analog (e.g., 1-(chloroacetyl)-4-fluoropyrrolidine derivatives, CAS 596817-05-9) . Direct comparative studies on haloacetyl reactive dyes demonstrated that the bromoacetyl group is more reactive than the chloroacetyl group, enabling dyeing of silk under relatively mild conditions with improved exhaustion and fixation [1]. In glycoconjugate synthesis, N-bromoacetyl-β-D-glycopyranosylamines were found to be more reactive than their N-chloroacetyl counterparts, permitting N-monoalkylation of amino compounds under mild conditions [2]. This enhanced reactivity translates directly to the target compound, where the bromoacetyl moiety enables faster and more complete nucleophilic displacement (e.g., by thiols, amines, or alkoxides) at lower temperatures and shorter reaction times, reducing competitive Boc deprotection and epimerization side reactions.

Reactivity Electrophile Comparison Bioconjugation

4-Fluorine Effect on Pyrrolidine pKa: Computed vs. Non-Fluorinated Analog Basicity Modulation

The 4-fluorine substituent in the target compound modulates the basicity of the pyrrolidine nitrogen relative to non-fluorinated analogs. Enamine's medchem application note reports that fluorination of the pyrrolidine ring lowers the pKa to near or below physiological values (pH 7.4), creating an optimal balance of activity and permeability by reducing the fraction of protonated, membrane-impermeable species . Predicted pKa values for related 4-fluoropyrrolidine derivatives fall in the range of approximately 7.1–8.7 (predicted by ACD/Labs), compared to approximately 10.5–11.3 for unsubstituted pyrrolidine, representing a pKa decrease of roughly 2–4 log units . The electronic effect of the fluorine also enhances amide bond dynamics in conjugated structures and blocks major metabolic sites (e.g., CYP450-mediated oxidation at the 4-position), which would otherwise generate hydroxylated metabolites in non-fluorinated analogs .

pKa Permeability Drug-Like Properties

Computational Physicochemical Profile: LogP, PSA, and H-Bond Parameters Differentiate from Non-Fluorinated and Unprotected Analogs

The target compound's computed physicochemical profile includes XLogP3 = 2.2, topological polar surface area (TPSA) = 46.6 Ų, 4 hydrogen-bond acceptors, 0 hydrogen-bond donors, and a molecular weight of 310.16 g/mol [1]. Compared to the non-fluorinated N-Boc-2-bromoacetylpyrrolidine analog (estimated XLogP ~2.5–2.8, TPSA ~29 Ų due to loss of one H-bond acceptor from fluorine), the target compound exhibits lower lipophilicity and higher PSA, which may modestly impact membrane partitioning and solubility in aqueous reaction media [2]. Relative to the N-unprotected 4-fluoropyrrolidine-2-carbonitrile core (MW 128.15, TPSA ~24 Ų, 1 H-bond donor), the Boc group increases MW by ~182 Da and eliminates the H-bond donor, improving organic solubility and enabling orthogonal deprotection strategies [3].

Physicochemical Properties Drug-Likeness Computational Chemistry

Validated Impurity Standard Utility: Structural Congruence with Danicopan Bromoacetyl Impurity

The (2S,4R)-4-fluoropyrrolidine-2-carbonyl core of the target compound is structurally congruent with the Danicopan Bromoacetyl Impurity (CAS 2086186-94-7), a characterized impurity standard supplied with detailed analytical data compliant with regulatory guidelines [1]. Danicopan (ALXN2040) is a complement factor D inhibitor under clinical development. The impurity standard bears the identical (2S,4R)-4-fluoropyrrolidine-2-carboxamide scaffold with a bromoacetyl substituent. The target compound can therefore serve as a cost-effective starting material for the synthesis of this impurity reference standard, whereas the (2S,4S) diastereomer would generate an incorrect stereoisomeric impurity. The availability of the Danicopan impurity standard from commercial suppliers provides independent validation of the (2S,4R) scaffold's relevance to pharmaceutical quality control [1].

Pharmaceutical Impurity Reference Standard Analytical Method Validation

Best Research and Industrial Application Scenarios for Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate


Synthesis of (2S,4S)-Configured DPP-4 Inhibitor Pharmacophores via Stereospecific Double Fluorination

The (2S,4R) configuration of the target compound mirrors that of (2S,4R)-4-hydroxyproline, the established starting material for stereospecific double fluorination to access (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides [1]. The methodology published by Singh and Umemoto (J. Org. Chem. 2011) demonstrates that N-protected (2S,4R)-4-hydroxyproline undergoes double fluorination with Fluolead to yield (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides in high yield, which are then converted to carbonitriles—the core pharmacophore of DPP-4 inhibitors exemplified by compound 17a (IC₅₀ = 0.017 μM, selectivity DPP-8/DPP-4 = 1324) [2]. The bromoacetyl handle in the target compound can be elaborated to the 2-carbonitrile or 2-carboxamide before or after fluorination, providing a convergent synthetic strategy for DPP-4 inhibitor lead optimization.

Chemoselective Bioconjugation and Affinity Labeling via Bromoacetyl-Directed Cysteine/Thiol Ligation

The bromoacetyl group's superior reactivity relative to chloroacetyl analogs [1] makes the target compound an ideal electrophilic warhead for site-selective protein modification. Bromoacetyl derivatives have an established history in affinity labeling of proteins, where the bromoacetyl group is positioned at prescribed distances from the binding center to achieve active-site-directed irreversible inhibition [2]. The (2S,4R) stereochemistry, combined with the fluoropyrrolidine scaffold's reduced basicity (predicted pKa ~7.1–8.7) [3], ensures that the ligand remains predominantly unprotonated at physiological pH, facilitating passive membrane permeability in cellular target engagement assays. The Boc group can be removed under mild acidic conditions (TFA/DCM) post-conjugation to reveal the free amine for further functionalization or to assess the contribution of the pyrrolidine NH to binding affinity.

Pharmaceutical Impurity Reference Standard Synthesis for ANDA Regulatory Submissions

The target compound shares the (2S,4R)-4-fluoropyrrolidine-2-carbonyl core with the Danicopan Bromoacetyl Impurity (CAS 2086186-94-7), a characterized impurity standard for the complement factor D inhibitor Danicopan [1]. Analytical laboratories supporting Abbreviated New Drug Application (ANDA) filings require access to well-characterized impurity standards for method development, validation, and quality control. The target compound, supplied with documented 95% purity and COA [2], offers a cost-effective and scalable precursor for synthesizing this impurity standard in-house, compared to purchasing the fully elaborated impurity at significantly higher cost from specialty suppliers. The defined stereochemistry and reactive bromoacetyl handle ensure that the synthetic route to the impurity standard is unambiguous and reproducible.

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The 4-fluorine atom in the target compound provides a naturally abundant ¹⁹F NMR reporter nucleus (100% natural abundance, spin ½, high gyromagnetic ratio) that is absent in non-fluorinated pyrrolidine building blocks. Fragment-based drug discovery (FBDD) campaigns increasingly employ ¹⁹F NMR screening to detect weak fragment–protein interactions (Kd in the μM–mM range), where each fluorinated fragment serves as a direct probe of binding [1]. The target compound's computed properties (XLogP3 = 2.2, MW = 310.16, zero H-bond donors) place it within fragment-like chemical space suitable for screening libraries [2]. The Boc group and bromoacetyl handle provide orthogonal vectors for fragment elaboration following hit identification, enabling rapid SAR exploration without resynthesis of the entire fluoropyrrolidine core.

Quote Request

Request a Quote for Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.